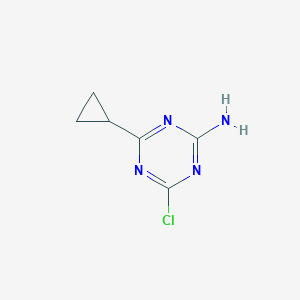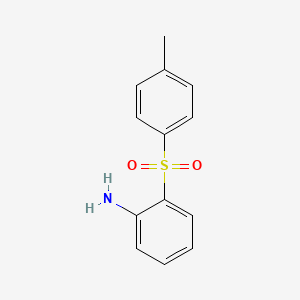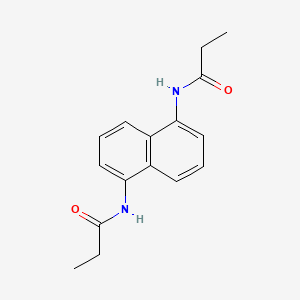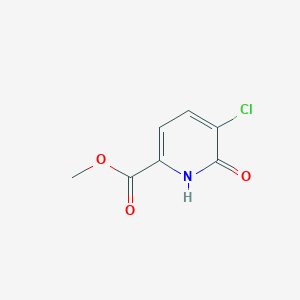![molecular formula C17H20O2 B3046305 [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- CAS No. 122163-84-2](/img/structure/B3046305.png)
[1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)-
Descripción general
Descripción
[1,1’-Biphenyl]-4-ol, 4’-(pentyloxy)- is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with a hydroxyl group at the 4-position of one phenyl ring and a pentyloxy group at the 4’-position of the other phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-ol, 4’-(pentyloxy)- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Hydroxyl Group: The hydroxyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile (such as hydroxide ion) replaces a leaving group (such as a halogen) on the aromatic ring.
Introduction of Pentyloxy Group: The pentyloxy group can be introduced through an etherification reaction, where a pentanol derivative reacts with the biphenyl core under acidic or basic conditions.
Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-4-ol, 4’-(pentyloxy)- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.
Types of Reactions:
Oxidation: The hydroxyl group in [1,1’-Biphenyl]-4-ol, 4’-(pentyloxy)- can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to form a biphenyl derivative with a reduced hydroxyl group.
Substitution: The pentyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alkoxides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Chemistry:
Catalysis: [1,1’-Biphenyl]-4-ol, 4’-(pentyloxy)- can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalyst.
Material Science: The compound can be used in the synthesis of advanced materials such as liquid crystals and polymers.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological studies to investigate the interactions between biomolecules.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives due to its chemical stability and adhesive properties.
Electronics: It can be used in the production of electronic components such as organic semiconductors and light-emitting diodes.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-4-ol, 4’-(pentyloxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with target molecules, while the pentyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-4-ol: Lacks the pentyloxy group, resulting in different chemical and physical properties.
[1,1’-Biphenyl]-4-ol, 4’-(methoxy)-: Contains a methoxy group instead of a pentyloxy group, leading to differences in reactivity and applications.
[1,1’-Biphenyl]-4-ol, 4’-(ethoxy)-: Contains an ethoxy group, which affects its solubility and interaction with other molecules.
Uniqueness: [1,1’-Biphenyl]-4-ol, 4’-(pentyloxy)- is unique due to the presence of the pentyloxy group, which imparts specific chemical and physical properties such as increased lipophilicity and potential for diverse chemical modifications. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
4-(4-pentoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O2/c1-2-3-4-13-19-17-11-7-15(8-12-17)14-5-9-16(18)10-6-14/h5-12,18H,2-4,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUGEHSIUCNEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476224 | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122163-84-2 | |
| Record name | [1,1'-Biphenyl]-4-ol, 4'-(pentyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80476224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(4-Methoxyphenyl)methoxy]acetaldehyde](/img/structure/B3046225.png)











